molecular formula C17H18F3N5O2 B2994047 (5R)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2239305-67-8

(5R)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2994047
CAS No.: 2239305-67-8
M. Wt: 381.359
InChI Key: UBMTZODMRPHSBC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IACS-8968 (R-enantiomer) is a chemical compound known for its role as a dual inhibitor of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. These enzymes are involved in the metabolism of tryptophan, an essential amino acid. The compound is primarily used in scientific research to study its effects on these metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired enantiomeric purity .

Industrial Production Methods

Industrial production of IACS-8968 (R-enantiomer) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

IACS-8968 (R-enantiomer) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .

Scientific Research Applications

IACS-8968 (R-enantiomer) has several scientific research applications, including:

Mechanism of Action

IACS-8968 (R-enantiomer) exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. These enzymes are involved in the catabolism of tryptophan, leading to the production of kynurenine and other metabolites. By inhibiting these enzymes, IACS-8968 (R-enantiomer) can modulate tryptophan metabolism and influence various biological processes, including immune responses and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IACS-8968 (R-enantiomer) is unique due to its dual inhibitory action on both indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. This dual inhibition allows for a broader range of effects on tryptophan metabolism compared to compounds that target only one of these enzymes .

Properties

IUPAC Name

(5R)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMTZODMRPHSBC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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